molecular formula C18H23NO2S B2450641 2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide CAS No. 900400-11-5

2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No.: B2450641
CAS No.: 900400-11-5
M. Wt: 317.45
InChI Key: LSTODLBTWLMOJS-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phenylethyl group attached to a sulfonyl amine moiety, which is further substituted with tetramethylphenyl groups. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonylation of phenylethylamine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Phenylethylamine: A simpler analog with a phenylethyl group attached to an amine.

    Tetramethylbenzenesulfonyl Chloride: A precursor used in the synthesis of the target compound.

    Sulfonamides: A class of compounds with a sulfonyl group attached to an amine, similar to the target compound.

Uniqueness: 2,3,5,6-tetramethyl-N-(1-phenylethyl)benzene-1-sulfonamide stands out due to its combination of a bulky tetramethylphenyl group and a flexible phenylethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications where other sulfonamides may not be as effective.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-12-11-13(2)15(4)18(14(12)3)22(20,21)19-16(5)17-9-7-6-8-10-17/h6-11,16,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTODLBTWLMOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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